4-chloro-N-methoxy-N-methylButanamide
Overview
Description
4-chloro-N-methoxy-N-methylButanamide is an organic compound with the molecular formula C6H12ClNO2. It is a useful research chemical known for its applications in various scientific fields. The compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a methyl group attached to a butanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methoxy-N-methylButanamide typically involves the reaction of 4-chlorobutyryl chloride with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chlorobutyryl chloride+N-methoxy-N-methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methoxy-N-methylButanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Hydrolysis: The amide bond can be hydrolyzed to produce carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Various substituted butanamides.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols or amines.
Scientific Research Applications
4-chloro-N-methoxy-N-methylButanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N-methoxy-N-methylButanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-methoxy-N-methylbutyramide
- 4-chloro-N-methyl-N-methoxybutanamide
Uniqueness
4-chloro-N-methoxy-N-methylButanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications .
Properties
IUPAC Name |
4-chloro-N-methoxy-N-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2/c1-8(10-2)6(9)4-3-5-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYOBNBVRQAUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460094 | |
Record name | 4-chloro-N-methoxy-N-methylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64214-66-0 | |
Record name | 4-chloro-N-methoxy-N-methylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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